An In-depth Technical Guide to Heteropolysaccharide S-657: Discovery, Origin, and Characterization
An In-depth Technical Guide to Heteropolysaccharide S-657: Discovery, Origin, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, origin, composition, and production of heteropolysaccharide S-657, a microbial polysaccharide with significant potential in various industrial applications, including pharmaceuticals.
Executive Summary
Heteropolysaccharide S-657 is a novel exocellular polysaccharide discovered from a newly identified strain of Xanthomonas campestris. Its unique composition, which distinguishes it from other well-known bacterial polysaccharides like xanthan gum, imparts valuable rheological properties, making it a subject of interest for research and development. This document details the foundational science of S-657, from the isolation of the producing microorganism to the molecular structure of the polysaccharide and the methodologies for its production and analysis.
Discovery and Origin
The discovery of heteropolysaccharide S-657 is linked to the isolation of a novel strain of the bacterium Xanthomonas campestris.
Isolation of the Producing Microorganism
The microorganism responsible for producing S-657 was isolated from an algal sample collected from a marsh in the vicinity of Eureka, California.[1] On a YM agar plate incubated at 30°C for four days, the organism was identified as a gummy colony.[1] Following isolation, the strain was pure cultured on nutrient agar.[1]
Identification and Deposition
The isolated bacterium was classified as a new strain of Xanthomonas campestris based on its morphological and biochemical characteristics.[1][2] A biologically pure culture of this strain was deposited with the American Type Culture Collection (ATCC) in Rockville, Maryland, on June 19, 1985, and was assigned the accession number ATCC 53159 .[1] While initially classified as Xanthomonas campestris, later research on the biosynthesis genes for S-657 (also known as diutan) refers to the producing organism as Sphingomonas sp. ATCC 53159.[3][4]
Composition and Structure
Heteropolysaccharide S-657 has a complex structure composed of carbohydrate, protein, and acyl groups.[1][2]
Quantitative Composition
The approximate composition of heteropolysaccharide S-657 is summarized in the table below.
| Component | Content (% by weight) | Notes |
| Protein | ~12% | |
| Acyl Groups | ~7% | Calculated as O-acetyl. |
| Carbohydrate | Remainder | Comprises the polysaccharide backbone and side chains. |
| Pyruvate | Substantially none | A key feature distinguishing it from xanthan gum. |
Table 1: Gross Composition of Heteropolysaccharide S-657.[1][2]
Carbohydrate Composition
The carbohydrate portion of S-657 is itself complex, containing both a uronic acid and neutral sugars.
| Carbohydrate Monomer | Content | Molar Ratio (Neutral Sugars) |
| Glucuronic Acid | ~19% (by weight of gum) | N/A |
| Rhamnose | ~2 | |
| Glucose | ~1 | |
| Mannose | None | Another key distinction from xanthan gum. |
Table 2: Monosaccharide Composition of Heteropolysaccharide S-657.[1][2]
Structural Elucidation
Structural studies have identified S-657, also referred to as diutan, as a polysaccharide with a tetrasaccharide backbone.[3][4] This backbone is composed of glucose and glucuronic acid.[1][2][3][4] A notable feature of diutan is its two-rhamnose side chain.[3][4]
Production of Heteropolysaccharide S-657
S-657 is produced through a controlled aerobic fermentation process using the Xanthomonas campestris ATCC 53159 strain.[1][2]
Fermentation Workflow
The general workflow for the production of heteropolysaccharide S-657 is depicted below.
Caption: Production workflow for heteropolysaccharide S-657.
Experimental Protocols
An aqueous nutrient medium is prepared containing sources of assimilable carbon, nitrogen, and inorganic salts.[1][2]
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Carbon Sources: A variety of carbohydrates can be utilized, either alone or in combination. These include glucose, fructose, maltose, sucrose, xylose, and lactose.[2] Hydrolyzed starch is also a suitable carbon source.[2]
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Nitrogen Sources: Suitable nitrogen sources are incorporated to support microbial growth.
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Inorganic Salts: A mixture of essential inorganic salts is included in the medium.
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Calcium Ions: The fermentation can be carried out in a medium that is substantially free of calcium ions.[2]
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Inoculum Preparation: A seed culture is initiated from a pure culture of Xanthomonas campestris ATCC 53159.
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Inoculation: The fermentation medium is inoculated with the seed culture.
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Fermentation: The inoculated medium is incubated under the following controlled conditions:
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Recovery: Upon completion of the fermentation, the heteropolysaccharide S-657 is recovered from the culture broth. This typically involves steps to separate the biomass and other medium components from the soluble polysaccharide, followed by precipitation of the polysaccharide (e.g., with alcohol), and subsequent drying.
The acetyl content can be determined colorimetrically.[1]
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A 0.2% aqueous solution of S-657 gum is prepared.
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The solution is treated with an alkaline hydroxylamine reagent.
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This is followed by treatment with an acidic ferric chloride reagent.
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The resulting color is analyzed colorimetrically to quantify the acetyl content.
Genetic Basis of S-657 Biosynthesis
Research into the genetic basis of S-657 (diutan) synthesis has identified a cluster of 24 genes in Sphingomonas sp. ATCC 53159 responsible for its production.[3][4]
Biosynthesis Initiation and Pathway
The biosynthesis of S-657 shares a common initial step with the production of other polysaccharides like gellan and xanthan.[3][4] This first step involves the transfer of glucose-1-phosphate from UDP-glucose to an isoprenylphosphate lipid carrier.[3][4] The gene cluster for diutan biosynthesis shows similarities in organization to those for gellan and S-88 sphingan, though with some differences in the location of specific genes.[3][4]
Caption: Simplified logical flow of S-657 biosynthesis initiation.
Applications and Properties
Heteropolysaccharide S-657 exhibits valuable properties as a thickening, suspending, and stabilizing agent in aqueous solutions.[1][2] These characteristics make it particularly useful in applications such as well-treating fluids for the oil industry.[1][2]
Conclusion
Heteropolysaccharide S-657 represents a significant discovery in the field of microbial polysaccharides. Its production by a unique strain of Xanthomonas campestris (or Sphingomonas sp.) and its distinct chemical composition confer properties that are of high interest for various industrial applications. The information provided in this guide serves as a foundational resource for researchers and professionals seeking to understand and utilize this novel biopolymer.
References
- 1. US5175278A - Heteropolysaccharide S-657 - Google Patents [patents.google.com]
- 2. EP0209277A1 - Heteropolysaccharide and its production and use - Google Patents [patents.google.com]
- 3. Identification and organization of genes for diutan polysaccharide synthesis from Sphingomonas sp. ATCC 53159 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
